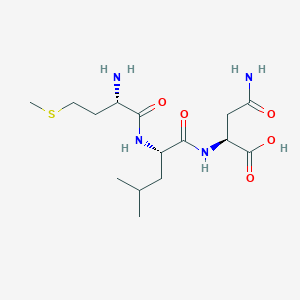
L-Methionyl-L-leucyl-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Methionyl-L-leucyl-L-asparagine is a tripeptide composed of the amino acids methionine, leucine, and asparagine. This compound is of interest due to its structural properties and potential applications in various fields such as chemistry, biology, and medicine. The unique arrangement of these amino acids endows the compound with specific biochemical characteristics that make it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-leucyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (asparagine) to a solid resin. Subsequent amino acids (leucine and methionine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include carbodiimides for coupling and trifluoroacetic acid for deprotection.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often employing automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-L-leucyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HATU or EDC.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Restored methionine.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Methionyl-L-leucyl-L-asparagine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and structure.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a component in drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Methionyl-L-leucyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, enzyme activity, and gene expression. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
N-Formyl-L-methionyl-L-leucyl-L-phenylalanine: A tripeptide with similar structural features but different biological activities.
L-Methionyl-L-leucyl-L-phenylalanine: Another tripeptide with a phenylalanine residue instead of asparagine.
Uniqueness
L-Methionyl-L-leucyl-L-asparagine is unique due to the presence of asparagine, which imparts distinct biochemical properties. This compound’s specific sequence and structure make it valuable for studying peptide interactions and developing therapeutic agents.
Properties
CAS No. |
651354-53-9 |
|---|---|
Molecular Formula |
C15H28N4O5S |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H28N4O5S/c1-8(2)6-10(18-13(21)9(16)4-5-25-3)14(22)19-11(15(23)24)7-12(17)20/h8-11H,4-7,16H2,1-3H3,(H2,17,20)(H,18,21)(H,19,22)(H,23,24)/t9-,10-,11-/m0/s1 |
InChI Key |
QZPXMHVKPHJNTR-DCAQKATOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCSC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



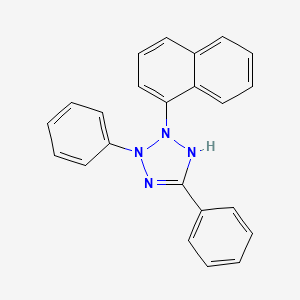
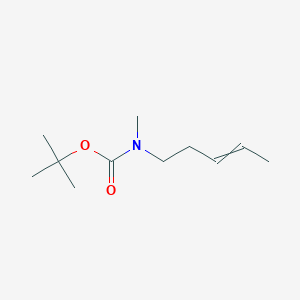
![Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-](/img/structure/B12533671.png)
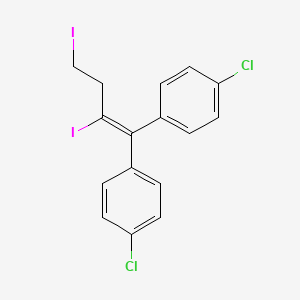
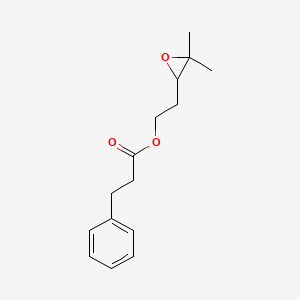
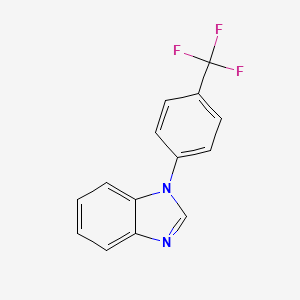
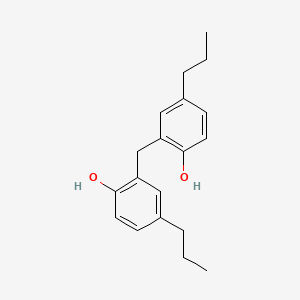

acetonitrile](/img/structure/B12533699.png)
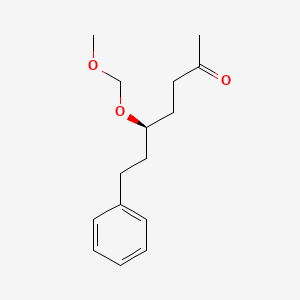
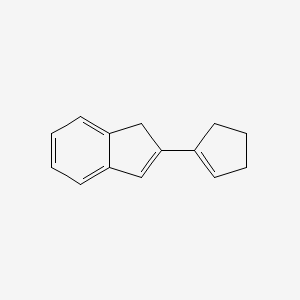
![1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B12533719.png)
![9-[(4-Nitrophenyl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12533727.png)
